molecular formula C10H10BrN B8488899 4-(3-Bromophenyl)butanenitrile

4-(3-Bromophenyl)butanenitrile

Cat. No.: B8488899
M. Wt: 224.10 g/mol
InChI Key: BNNBPTYVXASSFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Bromophenyl)butanenitrile is an organobromine compound characterized by a phenyl ring substituted with a bromine atom at the meta position and a butanenitrile chain at the para position. For example, 4-(4-Bromophenyl)butanenitrile (4c), a positional isomer, is reported as a colorless oil with a molecular weight of 224.10 g/mol (calculated from C₁₀H₁₀BrN) and an 82% synthetic yield via nickel-catalyzed Negishi coupling .

Properties

Molecular Formula

C10H10BrN

Molecular Weight

224.10 g/mol

IUPAC Name

4-(3-bromophenyl)butanenitrile

InChI

InChI=1S/C10H10BrN/c11-10-6-3-5-9(8-10)4-1-2-7-12/h3,5-6,8H,1-2,4H2

InChI Key

BNNBPTYVXASSFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)CCCC#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 4-(3-Bromophenyl)butanenitrile, highlighting differences in substituents, molecular properties, and applications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Physical State Key Applications/Notes References
This compound 3-Br on phenyl C₁₀H₁₀BrN 224.10 Not reported Presumed intermediate in organic synthesis -
4-(4-Bromophenyl)butanenitrile (4c) 4-Br on phenyl C₁₀H₁₀BrN 224.10 Colorless oil Synthesized via Ni-catalyzed Negishi coupling; 82% yield
4-(4-Bromo-2-fluorophenyl)butanenitrile 4-Br, 2-F on phenyl C₁₀H₉BrFN 332.02 Not reported Research applications; requires strict safety protocols (e.g., PPE)
4-[4-(3-Chlorophenyl)piperazin-1-yl]butanenitrile 3-Cl on phenyl + piperazine moiety C₁₄H₁₈ClN₃ 263.77 Not reported Potential pharmaceutical use due to piperazine’s bioactivity
4-((2-((4-Bromophenyl)thio)ethyl)dimethylsilyl)butanenitrile (11) 4-Br, thioethyl-silyl group C₁₅H₂₃BrNSSi 370.39 Not reported Silyl group enhances hydrophobicity; used in sulfur-protection chemistry
4-(3-Bromo-5-fluoro-phenoxy)butanenitrile 3-Br, 5-F on phenoxy C₁₀H₉BrFNO 282.09 Not reported Ether linkage increases polarity; discontinued product

Structural and Electronic Effects

  • The meta-bromo group in the target compound may introduce steric hindrance in reactions involving the phenyl ring .
  • Functional Group Additions : Piperazine (in ) and silyl-thioether groups (in ) expand applications into medicinal chemistry and catalysis, respectively, by modifying solubility and electronic profiles.

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